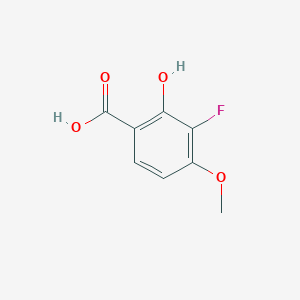
2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoroethylation reactions using cost-effective and readily available reagents such as 1,1-difluoroethyl chloride. The process is optimized to ensure high efficiency and purity of the final product, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoroethyl group can be reduced under specific conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Reduced forms of the difluoroethyl group.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, influencing the compound’s binding affinity and activity. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride: A precursor used in the synthesis of difluoroethylated compounds.
2-(1,1-Difluoroethyl)-1,3-thiazole-5-carboxylic acid: A closely related compound with similar structural features.
Uniqueness
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1784993-43-6 |
|---|---|
Molecular Formula |
C6H5F2NO2S |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



